molecular formula C13H17BF3NO4S B2685361 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 1605331-75-6

1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No. B2685361
CAS RN: 1605331-75-6
M. Wt: 351.15
InChI Key: RBFSYFCTXISCML-UHFFFAOYSA-N
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Description

“1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular electrostatic potential and frontier molecular orbitals of the compounds have been investigated by DFT, revealing some physicochemical properties of the compounds .

Scientific Research Applications

Structural Chemistry and Self-association

Research has delved into the structural aspects and self-association behaviors of compounds similar to 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide. Studies using IR spectroscopy and quantum chemical methods have shown that such compounds can form cyclic dimers in inert solvents through hydrogen bonding, with a particular focus on the NH and C=O groups' interactions. This property is crucial for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Sterkhova, Moskalik, & Shainyan, 2014).

Synthesis and Decomposition

The synthesis and decomposition pathways of related trifluoromethanesulfonamide derivatives have been explored, revealing the formation of complex fluorinated compounds through thermal decomposition processes. Such insights are essential for developing new synthetic routes and understanding the stability of these compounds under various conditions (Zhu & Desmarteau, 1993).

Application in Organic Synthesis

There's significant interest in the use of trifluoromethanesulfonamide derivatives for stereoselective synthesis. For example, highly stereoselective one-pot synthesis methodologies have been developed to create tetrasubstituted monofluoroalkenes, showcasing the versatility of these compounds in organic synthesis (Shen, Ni, & Hu, 2013).

Material Science and Light-Emitting Devices

In the field of material science, tetraphenylmethane-based molecular materials, which share structural similarities with the compound , have been synthesized and evaluated for their potential applications in light-emitting devices. This research highlights the possibility of utilizing trifluoromethanesulfonamide derivatives in the development of new materials for electronic applications (Yeh et al., 2001).

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of drug application. Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used in the treatment of tumors and microbial infections .

properties

IUPAC Name

1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSYFCTXISCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

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